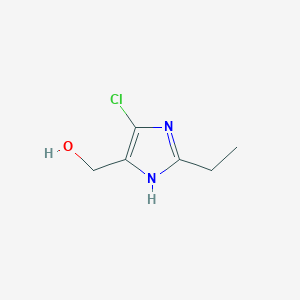

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(4-chloro-2-ethyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h10H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFASZXPEKIZOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437123 | |

| Record name | (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146650-65-9 | |

| Record name | (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol, a substituted imidazole derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing with the construction of the 2-ethylimidazole core, followed by regioselective functionalization through formylation and chlorination, and culminating in the reduction to the target alcohol. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and a framework for the synthesis of related compounds.

Introduction and Strategic Overview

Substituted imidazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The target molecule, this compound, possesses a unique combination of functional groups—a reactive chlorosubstituent, a lipophilic ethyl group, and a versatile hydroxymethyl moiety—making it a valuable building block for the synthesis of novel therapeutic agents.

The synthetic strategy outlined herein is a convergent and logical approach that leverages well-established and robust chemical transformations. The pathway is designed for efficiency and control over the introduction of each functional group onto the imidazole scaffold.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound can be envisioned through a four-step sequence, as depicted in the workflow below. Each step is discussed in detail, with a focus on the underlying chemical principles and experimental considerations.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Ethyl-1H-imidazole

The initial step involves the construction of the 2-ethyl-substituted imidazole ring. A common and effective method for this is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Reaction:

Propionaldehyde + Glyoxal + 2 NH₃ → 2-Ethyl-1H-imidazole + 3 H₂O

Mechanistic Rationale: The reaction proceeds through the initial formation of a diimine from glyoxal and ammonia. Propionaldehyde then condenses with this intermediate, followed by cyclization and aromatization to yield the stable imidazole ring.

Step 2: Vilsmeier-Haack Formylation of 2-Ethyl-1H-imidazole

With the 2-ethylimidazole core in hand, the next crucial transformation is the introduction of a formyl group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this formylation of an electron-rich aromatic system.[1][2][3][4][5]

Reaction:

2-Ethyl-1H-imidazole + POCl₃ + DMF → 2-Ethyl-1H-imidazole-4-carbaldehyde

Mechanistic Rationale: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich 2-ethylimidazole then attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde.[1][3]

Step 3: Electrophilic Chlorination

The regioselective introduction of a chlorine atom at the C5 position is achieved through electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a suitable reagent for this purpose, offering good control and milder conditions compared to other chlorinating agents.[6]

Reaction:

2-Ethyl-1H-imidazole-4-carbaldehyde + NCS → 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde

Mechanistic Rationale: The imidazole ring remains sufficiently electron-rich to react with the electrophilic chlorine of NCS. The pre-existing substituents guide the incoming electrophile to the C5 position.

Step 4: Reduction of the Aldehyde

The final step is the selective reduction of the carbaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness and chemoselectivity, leaving the chloro-substituted imidazole core intact.[7]

Reaction:

5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde + NaBH₄ → this compound

Mechanistic Rationale: The hydride (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide during workup to yield the final alcohol product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Synthesis of 2-Ethyl-1H-imidazole-4-carbaldehyde (Compound B)

-

To a stirred solution of 2-ethyl-1H-imidazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to 80-90 °C for 2-3 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 2-ethyl-1H-imidazole-4-carbaldehyde.

-

Purification is achieved by column chromatography on silica gel.

Synthesis of 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde (Compound C)

-

To a solution of 2-ethyl-1H-imidazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane, N-chlorosuccinimide (NCS, 1.05 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

-

Purification by column chromatography on silica gel yields 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.

Synthesis of this compound (Compound D)

-

5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde (1 equivalent) is dissolved in methanol.

-

The solution is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.2 equivalents) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Data Summary

The following table summarizes the key physical and analytical data for the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) |

| 2-Ethyl-1H-imidazole | C₅H₈N₂ | 96.13 | Solid or liquid |

| 2-Ethyl-1H-imidazole-4-carbaldehyde | C₆H₈N₂O | 124.14 | Solid |

| 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde | C₆H₇ClN₂O | 158.59 | Solid |

| This compound | C₆H₉ClN₂O | 160.60 | Solid |

Conclusion

The synthetic pathway detailed in this guide offers a robust and logical approach for the preparation of this compound. By employing a series of well-understood and reliable chemical transformations, this guide provides a solid foundation for researchers to synthesize this valuable building block and to explore the synthesis of other novel imidazole derivatives for applications in drug discovery and development.

References

- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents.

- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents.

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. Available at: [Link]

- CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof - Google Patents.

-

Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available at: [Link]

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central. Available at: [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Available at: [Link]

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. Available at: [Link]

- CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole - Google Patents.

- CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents.

-

Benzethonium Chloride Catalyzed one Pot Synthesis of 2,4,5-Trisubstituted Imidazoles and 1,2,4,5-Tetrasubstituted Imidazoles in Aqueous Ethanol As A Green Solvent. Available at: [Link]

-

J. Chem Soc. Nigeria, Vol. 44, No. 5, pp 832 -840 - STUDIES ON THE CHLORINATION OF IMIDAZOLE - PA Enyeribe. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4) - Revue Roumaine de Chimie. Available at: [Link]

-

5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | C10H7ClN2O - PubChem. Available at: [Link]

-

Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate. Available at: [Link]

-

(PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles - ResearchGate. Available at: [Link]

-

1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

-

5-chloro-2-methyl-1H-benzimidazole - 2818-69-1, C8H7ClN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. Available at: [Link]

-

A Process For The Preparation Of Chloro Derivative Of Pantoprazole - Quick Company. Available at: [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

-

Vilsmeier-Haack Reaction - YouTube. Available at: [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity - TSI Journals. Available at: [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. growingscience.com [growingscience.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]

- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Imidazole Derivative

(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol represents a unique scaffold within the vast and pharmacologically significant imidazole class of heterocyclic compounds. While the broader family of imidazoles is well-documented, this specific derivative remains a largely unexplored entity in publicly accessible literature. This guide, therefore, serves as a foundational document, synthesizing known information from structurally analogous compounds and leveraging predictive computational models to provide a comprehensive physicochemical profile. Our objective is to equip researchers and drug development professionals with the critical data and methodologies necessary to unlock the potential of this molecule. Every piece of data presented herein is framed with the transparency required for scientific rigor, clearly distinguishing between experimentally derived values for related structures and in-silico predictions for the title compound.

Molecular Structure and Core Chemical Identity

The foundational step in understanding any chemical entity is a thorough characterization of its molecular structure. The identity of this compound is defined by its unique arrangement of atoms and functional groups, which in turn dictates its chemical behavior and potential biological activity.

Chemical Structure and Nomenclature

The molecule, systematically named this compound, possesses an imidazole ring as its core. This five-membered aromatic heterocycle is substituted at key positions: a chlorine atom at the 5-position, an ethyl group at the 2-position, and a hydroxymethyl group at the 4-position.

Diagram 1: 2D Chemical Structure of this compound

A 2D representation of the molecular structure.

Key Molecular Descriptors

Molecular descriptors provide a quantitative summary of the molecule's composition and are fundamental for a wide range of chemical and pharmaceutical calculations. The following table summarizes the core descriptors for this compound.

| Descriptor | Value | Source |

| Molecular Formula | C₆H₉ClN₂O | Calculated |

| Molecular Weight | 160.60 g/mol | Calculated |

| CAS Number | Not Assigned | - |

Predicted Physicochemical Properties: An In-Silico Approach

In the absence of direct experimental data, computational methods provide a robust framework for estimating key physicochemical properties. These predictions are grounded in established algorithms and extensive datasets of known molecules, offering valuable insights for experimental design and initial screening.

Predicted Core Properties

The following table presents a summary of predicted physicochemical properties for this compound. These values are derived from computational models and should be considered as estimates to be validated by empirical testing. For context, experimental data for a structurally similar compound, (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol, is included where available.[1]

| Property | Predicted Value for this compound | Experimental Value for (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol | Source of Prediction/Analogue Data |

| Melting Point (°C) | ~130-150 | 147-151 | Estimation based on analogue[1] |

| Boiling Point (°C) | ~380 (Predicted) | 407.7±30.0 (Predicted) | Computational Model[1] |

| pKa (acidic) | ~10.5 (Predicted) | 11.26±0.10 (Predicted) | Computational Model[1] |

| LogP | ~1.2 (Predicted) | - | Computational Model |

| Topological Polar Surface Area (TPSA) | 50.4 Ų | - | Computational Model |

Expert Insight: The predicted pKa suggests that the imidazole ring will be partially protonated at physiological pH, influencing its solubility and ability to interact with biological targets. The predicted LogP value indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability, a key consideration in drug design.

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. While experimental spectra for this compound are not available, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene protons of the hydroxymethyl group (a singlet or doublet), and the imidazole ring proton. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atom and the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the methylene carbon of the hydroxymethyl group, and the three carbons of the imidazole ring. The chemical shifts will provide further confirmation of the molecular structure.

Methodological Consideration: Due to the potential for tautomerism in N-unsubstituted imidazoles, NMR spectra can sometimes exhibit broadened peaks for the imidazole ring protons and carbons.[2] Running spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃) can help to resolve these signals and provide a clearer picture of the tautomeric equilibrium.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160. Additionally, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 162 with roughly one-third the intensity of the M⁺ peak is anticipated.[3][4] Common fragmentation pathways would likely involve the loss of the hydroxymethyl group, the ethyl group, or the chlorine atom.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical validation, a series of well-defined experimental protocols are necessary. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Step-by-Step Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

-

For a pure compound, this range should be narrow (typically < 2 °C).

Diagram 2: Workflow for Melting Point Determination

Sources

Technical Guide: Physicochemical Characterization of (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol

Abstract: This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel imidazole derivative, (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol. Intended for researchers, medicinal chemists, and formulation scientists, this document outlines detailed, field-proven protocols for physicochemical characterization. By explaining the causality behind experimental choices and integrating self-validating systems, this guide serves as an essential resource for accelerating early-phase drug development and ensuring robust data generation.

Introduction: The Imperative for Early-Stage Characterization

This compound represents a class of substituted imidazoles, which are pivotal scaffolds in medicinal chemistry due to their wide range of biological activities.[1] As with any potential drug candidate or key intermediate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, manufacturability, and shelf-life.

This guide provides the necessary experimental workflows to build a comprehensive physicochemical profile of this compound. We will explore methodologies for determining its solubility in various media and for assessing its intrinsic stability under forced degradation conditions. The analytical backbone for these assessments is a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, the development of which is also detailed.

Foundational Physicochemical Properties

A preliminary assessment of the compound's properties is crucial for designing subsequent experiments. Based on data from structurally similar imidazole compounds, we can anticipate the general characteristics of this compound. For instance, many chloro-substituted imidazoles exist as crystalline solids at room temperature and require storage at refrigerated conditions (2-8°C) to ensure long-term stability.[2][3] The imidazole moiety imparts a degree of polarity, suggesting moderate solubility in polar organic solvents.[4][5]

| Property | Predicted/Exemplar Value | Rationale / Reference |

| Molecular Formula | C₆H₉ClN₂O | Calculated from structure |

| Molecular Weight | 160.60 g/mol | Calculated from structure |

| Appearance | White to Off-White Crystalline Solid | Typical for similar imidazole derivatives.[3] |

| Melting Point | ~145-155 °C | Based on analogous compounds like (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol.[3] |

| pKa | ~10.0 - 11.5 (Predicted) | Based on the imidazole ring of similar structures.[2] |

| Storage Condition | Inert atmosphere, 2-8°C | Recommended for preserving the integrity of substituted imidazoles.[3] |

Comprehensive Solubility Profiling

Solubility dictates the formulation strategy, influences absorption, and impacts the design of synthetic workups. A comprehensive profile requires assessment in aqueous and organic media. We will employ the gold-standard shake-flask method for determining thermodynamic solubility, which provides the true equilibrium solubility value—a critical parameter for pre-formulation.

Causality in Solvent Selection

The choice of solvents is not arbitrary. It is a strategic selection designed to predict the compound's behavior in various biochemical and processing environments:

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): These are selected to mimic physiological conditions, from the acidic environment of the stomach to the near-neutral pH of blood plasma and the alkaline conditions of the small intestine. Given the predicted pKa, the compound's ionization state and thus solubility will be highly pH-dependent.

-

Polar Protic Solvents (Methanol, Ethanol): These are common solvents in synthesis, purification, and early-stage formulations. The high polarity of imidazoles generally facilitates solubility in these solvents.[5]

-

Polar Aprotic Solvents (DMSO, Acetone): Dimethyl sulfoxide (DMSO) is a standard for creating high-concentration stock solutions for biological screening. Acetone is a common solvent used during synthesis and purification.[3]

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method used for quantification is accurate.

-

Preparation of Media: Prepare buffers at pH 3.0 (citrate), pH 7.4 (phosphate), and pH 9.0 (borate).

-

Compound Addition: Add an excess amount of this compound to 2 mL of each selected solvent in separate glass vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to 25°C. Agitate for 24 hours to ensure equilibrium is reached. A parallel 48-hour sample is recommended to confirm that equilibrium was achieved at 24 hours.

-

Phase Separation: Allow the vials to stand for at least 1 hour. Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.

-

Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0). Calculate the concentration against a standard calibration curve.

Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Anticipated Solubility Data

The following table presents hypothetical but scientifically plausible solubility data for the target compound.

| Solvent/Medium | pH | Solubility (mg/mL) | Classification |

| Aqueous Buffer | 3.0 | 5.5 | Soluble |

| Aqueous Buffer | 7.4 | 0.8 | Sparingly Soluble |

| Aqueous Buffer | 9.0 | 0.2 | Slightly Soluble |

| Methanol | N/A | > 50 | Freely Soluble |

| Ethanol | N/A | 25 | Soluble |

| DMSO | N/A | > 100 | Very Soluble |

| Acetone | N/A | 3.0 | Sparingly Soluble |

Intrinsic Stability and Forced Degradation

Forced degradation studies are a regulatory requirement and a critical tool in drug development. They are used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods. The imidazole ring, in particular, is known to be susceptible to oxidative and photolytic degradation.[6]

Rationale for Stress Conditions

-

Hydrolysis (Acidic, Basic, Neutral): Evaluates stability in the presence of water across a pH range, mimicking potential conditions during formulation, storage, or in vivo.

-

Oxidation (H₂O₂): Imidazole moieties can be susceptible to oxidation.[6] Hydrogen peroxide is a standard oxidizing agent used to simulate potential oxidative stress from atmospheric oxygen or excipients.

-

Photostability (ICH Q1B): Exposing the compound to controlled light energy (visible and UV) is essential to determine if it requires protection from light during manufacturing and storage. The imidazole ring is often photosensitive.[6]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. The imidazole moiety's susceptibility to base-mediated autoxidation warrants milder conditions initially.[6]

-

Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep protected from light at 2-8°C.

-

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples, including the control, using the stability-indicating HPLC method (Section 4.0). Use a photodiode array (PDA) detector to assess peak purity and identify the formation of new peaks (degradants).

-

Photostability: Expose the solid compound and the solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze against a dark control.

Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Anticipated Forced Degradation Results

| Stress Condition | Duration | Temperature | % Assay Lost | Observations |

| 1 M HCl | 24 hours | 60°C | < 5% | Stable to acid hydrolysis |

| 1 M NaOH | 4 hours | Room Temp | ~ 15% | Moderate degradation; 2 major degradants |

| Water | 24 hours | 60°C | < 2% | Stable to neutral hydrolysis |

| 3% H₂O₂ | 24 hours | Room Temp | ~ 25% | Significant degradation; multiple degradants |

| Photolytic | ICH Q1B | N/A | ~ 10% | Moderate degradation in solution |

Potential Degradation Pathways

Based on known imidazole chemistry, oxidation is a primary degradation route. The electron-rich imidazole ring can be oxidized, potentially leading to ring-opened products or hydroxylated species.

Caption: Potential degradation pathways for the imidazole core.

Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the gold standard for its precision, accuracy, and resolving power.[5][7] The goal is to develop a "stability-indicating" method, which is defined as a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance.

Protocol: Reversed-Phase HPLC-UV/PDA

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Waters Acquity HSS T3, 100 Å, 1.8 µm, 2.1 mm X 100 mm). This column provides excellent retention for polar compounds.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol. Using methanol often provides better separation for imidazoles compared to acetonitrile.[8]

-

Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm (or lambda max as determined by PDA scan).

-

Injection Volume: 5 µL.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a focus on:

-

Specificity: Demonstrated by the complete separation of the main peak from all degradation products generated during the forced degradation study. Peak purity analysis using the PDA detector is essential.

-

Linearity: A minimum of five concentrations, with an R² value > 0.999.

-

Accuracy & Precision: Assessed at low, medium, and high concentrations.

-

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's solubility and stability. The outlined protocols, from solubility profiling in biorelevant media to forced degradation studies and the development of a stability-indicating HPLC method, are designed to generate high-quality, reliable data essential for decision-making in the drug development pipeline.

The anticipated results—moderate pH-dependent aqueous solubility and susceptibility to oxidative and basic degradation—are characteristic of many imidazole-containing molecules. This profile suggests that formulation strategies may require pH control or the inclusion of antioxidants, and that storage conditions must be carefully controlled to exclude light and reactive species. By following these methodologies, researchers can confidently characterize their compounds, identify potential liabilities early, and pave the way for successful pre-clinical and clinical development.

References

-

MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Retrieved January 25, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group). Google Patents.

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved January 25, 2026, from [Link]

-

ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Retrieved January 25, 2026, from [Link]

-

MDPI. (2024). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. MDPI. Retrieved January 25, 2026, from [Link]

-

Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Retrieved January 25, 2026, from [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Retrieved January 25, 2026, from [Link]

-

MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Retrieved January 25, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (5-chloro-1H-benzo[d]imidazol-2-yl)methanol | 6953-65-7 [chemicalbook.com]

- 3. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | 79047-41-9 [chemicalbook.com]

- 4. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

A Senior Application Scientist's Guide to the Synthetic Strategies for Imidazole Derivatives

Introduction: The Enduring Significance of the Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties, including its amphoteric nature and ability to participate in hydrogen bonding, make it a privileged scaffold in a vast array of biologically active molecules and functional materials.[1] From the essential amino acid histidine to blockbuster drugs, the imidazole moiety is a testament to nature's and scientists' ingenuity in crafting molecular function. This guide provides an in-depth exploration of the key synthetic strategies for accessing this versatile heterocyclic system, offering both classical and contemporary methodologies for the discerning researcher.

I. Classical Approaches to the Imidazole Nucleus: The Foundations of Imidazole Chemistry

The historical syntheses of the imidazole ring, while sometimes supplanted by more modern techniques, remain valuable for their pedagogical significance and their utility in preparing specific substitution patterns.

A. The Debus-Radziszewski Synthesis: A Three-Component Condensation

First reported by Heinrich Debus in 1858, and later expanded upon by Bronisław Radziszewski, this multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine.[2][3] This one-pot synthesis is a powerful tool for the creation of tri- and tetrasubstituted imidazoles.[3]

Causality Behind Experimental Choices: The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, to facilitate the formation of the diimine intermediate and the subsequent cyclization. The use of ammonium acetate as the ammonia source is common, as it also acts as a mild acid catalyst.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) [1][4]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 g, 4.76 mmol), benzaldehyde (0.51 g, 4.76 mmol), and ammonium acetate (3.67 g, 47.6 mmol).

-

Solvent Addition: Add glacial acetic acid (10 mL) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux at 100°C for 3-4 hours. The completion of the reaction is often indicated by a change in color to a dark orange.[1]

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-water (70 mL) and neutralize with ammonium hydroxide to precipitate the product.[5]

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from ethanol to obtain pure 2,4,5-triphenylimidazole.

Mechanism of the Debus-Radziszewski Synthesis

The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[3]

Caption: Debus-Radziszewski Synthesis Workflow.

B. The Wallach Synthesis: From Oxamides to Imidazoles

The Wallach synthesis provides a route to 1,2-disubstituted imidazoles from N,N'-disubstituted oxamides.[6] This method involves the treatment of the oxamide with a dehydrating agent, such as phosphorus pentachloride, followed by reduction.[6]

Causality Behind Experimental Choices: Phosphorus pentachloride is a powerful chlorinating and dehydrating agent, essential for converting the amide functionalities into a reactive intermediate. The subsequent reduction, often with hydroiodic acid, is necessary to form the final imidazole product.[6]

Experimental Protocol: General Procedure for Wallach Synthesis [6]

-

Reactant Preparation: Treat an N,N'-dialkyloxamide with phosphorus pentachloride.

-

Intermediate Formation: This reaction yields a chlorinated intermediate.

-

Reduction: Reduce the intermediate with hydroiodic acid to afford the corresponding 1-alkyl-2-methylimidazole. For example, N,N'-diethyloxamide is converted to 1-ethyl-2-methylimidazole under these conditions.[6]

C. The Marckwald Synthesis: A Pathway to Thioimidazoles

The Marckwald synthesis is a classic method for preparing 2-mercaptoimidazoles (imidazole-2-thiones). It involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate. The resulting 2-thioimidazole can then be desulfurized to yield the corresponding imidazole.

Causality Behind Experimental Choices: The use of an α-aminoketone provides the necessary N-C-C=O fragment for the cyclization. Potassium thiocyanate serves as the source of the C=S unit and the second nitrogen atom. The reaction is typically carried out in an acidic medium to facilitate the condensation and cyclization steps.

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole [7]

Note: This protocol for a related benzimidazole derivative illustrates the core principles of the Marckwald synthesis.

-

Reactant Preparation: In a flask, dissolve o-phenylenediamine (0.3 mole) and potassium ethyl xanthate (0.3 mole) in 95% ethanol (300 mL).

-

Reaction Execution: Reflux the mixture for 3 hours.

-

Work-up and Isolation: Filter the hot solution to remove any insoluble material. Heat the filtrate to 60-70°C and add warm water (300 mL), followed by the addition of acetic acid (25 mL in 50 mL of water) with stirring.

-

Purification: Allow the mixture to crystallize in a refrigerator for 3 hours. Collect the white crystals by vacuum filtration and dry at 40°C. The yield is typically 84-86.5%.[7]

II. Modern Synthetic Strategies: Efficiency, Diversity, and Sustainability

Contemporary organic synthesis has brought forth a plethora of innovative methods for constructing the imidazole ring, often with improved yields, milder reaction conditions, and greater functional group tolerance.

A. The Van Leusen Imidazole Synthesis: A Versatile [3+2] Cycloaddition

The Van Leusen imidazole synthesis is a powerful and versatile method for preparing 1,4,5-trisubstituted imidazoles.[8][9] This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine.[8][9]

Causality Behind Experimental Choices: The TosMIC reagent is a key component, serving as a three-atom synthon. The tosyl group acts as an activating group and a good leaving group, while the isocyanide provides a carbon and a nitrogen atom to the imidazole ring. The aldimine, often generated in situ from an aldehyde and a primary amine, provides the remaining two atoms of the ring. A base, such as potassium carbonate or sodium hydride, is required to deprotonate the TosMIC and initiate the reaction.[8]

Experimental Protocol: General Procedure for Van Leusen Synthesis of 1,4,5-Trisubstituted Imidazoles [8][10]

-

Reactant Preparation: In a suitable solvent such as DMF or DMSO, combine an aldehyde (1 equivalent), a primary amine (1 equivalent), and TosMIC (1 equivalent).

-

Base Addition: Add a base, such as potassium carbonate (2 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Mechanism of the Van Leusen Synthesis

The reaction is initiated by the base-mediated deprotonation of TosMIC to form a nucleophilic carbanion. This carbanion then adds to the aldimine, followed by an intramolecular cyclization to form a five-membered ring intermediate. Elimination of p-toluenesulfinic acid from this intermediate leads to the formation of the aromatic imidazole ring.[8]

Caption: Van Leusen Imidazole Synthesis Mechanism.

B. Metal-Catalyzed Imidazole Syntheses: Expanding the Scope

Transition metal catalysis has revolutionized the synthesis of imidazoles, enabling the formation of highly substituted and functionalized derivatives that are often difficult to access through classical methods.

Copper catalysts are widely used in multicomponent reactions for the synthesis of fully substituted imidazoles. These reactions often proceed under mild conditions and with high atom economy.

Causality Behind Experimental Choices: Copper catalysts, such as CuI or Cu(OAc)2, are effective in promoting C-N and C-C bond formation. The choice of ligand can influence the efficiency and selectivity of the reaction. The use of an oxidant, such as oxygen or a peroxide, is often necessary to facilitate the final aromatization step.

Experimental Protocol: Copper-Catalyzed Synthesis of Tetrasubstituted Imidazoles [7]

-

Reactant Preparation: In a reaction vessel, combine a 1,2-diketone (1 mmol), an aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (1.5 mmol).

-

Catalyst and Solvent Addition: Add a copper catalyst, such as Cu(BF₄)₂ (5 mol%), and a solvent like ethanol.

-

Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time, monitoring the progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture, add water, and extract the product with an organic solvent. Purify the crude product by column chromatography.

A modern and elegant approach to imidazole synthesis involves the rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with nitriles.[3][11] This reaction proceeds via a rhodium iminocarbenoid intermediate.[11]

Causality Behind Experimental Choices: Rhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective in promoting the denitrogenation of the triazole ring to form the reactive iminocarbenoid. The nitrile serves as the source of one carbon and one nitrogen atom for the imidazole ring.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2,4-Disubstituted Imidazoles [11]

-

Reactant Preparation: In a microwave vial, combine a 1-sulfonyl-1,2,3-triazole (1 equivalent) and a nitrile (3 equivalents).

-

Catalyst and Solvent Addition: Add a rhodium(II) catalyst, such as Rh₂(OAc)₄ (0.5 mol%), and a solvent like 1,2-dichloroethane.

-

Reaction Execution: Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 140°C) for a short duration (e.g., 15 minutes).

-

Work-up and Isolation: After cooling, concentrate the reaction mixture and purify the residue by column chromatography.

C. Green and Sustainable Approaches

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for imidazole synthesis.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[5]

Causality Behind Experimental Choices: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in faster reactions.

Experimental Protocol: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole [5]

-

Reactant Preparation: In a borosilicate beaker, thoroughly mix benzil (0.2 mole), benzaldehyde (0.02 mole), and ammonium acetate (0.07 mole).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid.

-

Reaction Execution: Subject the reaction mixture to microwave irradiation for 1-2 minutes.

-

Work-up and Isolation: After cooling, quench the mixture in ice water (70 mL) and add ammonium hydroxide (6 mL) to precipitate the product. Collect the solid by filtration, wash with water, and dry.[5]

The use of solid, reusable catalysts, such as zeolites and metal-organic frameworks (MOFs), offers significant advantages in terms of catalyst recovery and reuse, reducing waste and cost.[2]

Causality Behind Experimental Choices: Zeolites possess well-defined pore structures and acidic sites that can effectively catalyze the multicomponent reactions for imidazole synthesis.[2] Their solid nature allows for easy separation from the reaction mixture by simple filtration.

Experimental Protocol: Zeolite-Catalyzed Synthesis of Tetrasubstituted Imidazoles [2]

-

Reactant Preparation: In a reaction vessel, combine a 1,2-diketone (1 mmol), an aldehyde (1 mmol), an amine (1 mmol), and ammonium acetate (1.2 mmol).

-

Catalyst Addition: Add the ZSM-11 zeolite catalyst (0.02 g).

-

Reaction Execution: Heat the solvent-free reaction mixture at 80°C for the specified time.

-

Work-up and Catalyst Recovery: After completion, cool the reaction mixture, add ethanol, and separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions. Evaporate the solvent from the filtrate and recrystallize the crude product from ethanol.[2]

III. Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for a particular imidazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

| Synthesis Method | Key Features | Typical Yields | Reaction Conditions |

| Debus-Radziszewski | Three-component, good for tri- and tetrasubstituted imidazoles.[3] | Moderate to good | Reflux in protic solvents.[1][4] |

| Wallach | From oxamides, yields 1,2-disubstituted imidazoles.[6] | Variable | Strong dehydrating and reducing agents.[6] |

| Marckwald | Forms 2-mercaptoimidazoles from α-aminoketones. | Good to excellent | Acidic conditions, reflux.[7] |

| Van Leusen | Versatile [3+2] cycloaddition for 1,4,5-trisubstituted imidazoles.[8][9] | Good to excellent | Base-catalyzed, mild conditions.[8] |

| Copper-Catalyzed MCR | High atom economy, good for fully substituted imidazoles. | Good to excellent | Mild temperatures, often requires an oxidant.[7] |

| Rhodium-Catalyzed | From triazoles and nitriles, clean reaction.[3][11] | Good to excellent | Microwave or conventional heating.[11] |

| Microwave-Assisted | Rapid synthesis, often higher yields.[5] | Good to excellent | Short reaction times.[5] |

| Heterogeneous Catalysis | Reusable catalyst, environmentally friendly.[2] | Good to excellent | Solvent-free or in green solvents.[2] |

IV. Conclusion and Future Outlook

The synthesis of imidazole derivatives continues to be an active area of research, driven by the ever-expanding applications of this versatile heterocycle. While classical methods provide a solid foundation, modern strategies, including metal-catalyzed and multicomponent reactions, have significantly broadened the accessible chemical space. The increasing emphasis on green and sustainable chemistry will undoubtedly spur the development of even more efficient and environmentally benign methodologies. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of novel synthetic routes that offer unprecedented control over the structure and function of imidazole-based compounds, paving the way for the next generation of pharmaceuticals and advanced materials.

V. References

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. Available from: [Link]?

-

MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]

-

PMC - PubMed Central. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]

-

Slideshare. Synthesis of triphenyl imidazole | PDF. Available from: [Link]

-

CUTM Courseware. Synthesis of triphenyl imidazole. Available from: [Link]

-

JETIR.org. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Available from: [Link]

-

RSC Publishing. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Available from: [Link]

-

PMC - NIH. Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Available from: [Link]

-

Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]

-

Baxendale Group - Durham University. Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Available from: [Link]

-

ACS Publications. Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation | Organometallics. Available from: [Link]

-

Organic Syntheses Procedure. 2-mercaptobenzimidazole. Available from: [Link]

-

RSC Publishing. Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study - Chemical Science (RSC Publishing). Available from: [Link]

-

Green Chemistry (RSC Publishing). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Available from: [Link]

-

OICC Press. One-pot synthesis of tri- and tetrasubstituted imidazoles using nano-LaMnO3 perovskite-type oxide as reusable heterogeneous catalyst | Iranian Journal of Catalysis. Available from: [Link]

-

ResearchGate. Four-Component, One-Pot Synthesis of Tetrasubstituted Imidazoles Using a Catalytic Amount of MCM-41 or p-TsOH | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) One-Pot Synthesis of Tetrasubstituted Imidazoles Catalyzed by Preyssler-Type Heteropoly Acid. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available from: [Link]

-

Google Patents. CN102924381A - 2-methylimidazole preparation method. Available from:

-

Chemistry Stack Exchange. Synthesis of 2-methylimidazole. Available from: [Link]

-

Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]

-

Baran Lab. Synthesis of Imidazoles. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Studies on Wallach's imidazole synthesis. Available from: [Link]

-

ResearchGate. The Van Leusen Imidazole Synthesis is utilized to Synthesize | 15477 - TSI Journals. Available from: [Link]

-

TSI Journals. The Van Leusen Imidazole Synthesis is utilized to Synthesize | 15477. Available from: [Link]

-

PubMed. Efficient library synthesis of imidazoles using a multicomponent reaction and microwave irradiation. Available from: [Link]

-

MDPI. Synthesis of Imidazole-Compound-Coated Copper Nanoparticles with Promising Antioxidant and Sintering Properties. Available from: [Link]

-

Semantic Scholar. C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines.. Available from: [Link]

-

NIH. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Available from: [Link]

-

PubMed. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]

-

ResearchGate. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available from: [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. mdpi.com [mdpi.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. jetir.org [jetir.org]

- 7. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102924381A - 2-methylimidazole preparation method - Google Patents [patents.google.com]

- 11. Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Chloro-Substituted Imidazole Compounds: A Technical Guide for Drug Development Professionals

Introduction

The imidazole scaffold, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a plethora of therapeutic agents. The strategic incorporation of chloro-substituents onto the imidazole ring has proven to be a particularly fruitful approach, significantly modulating the pharmacokinetic and pharmacodynamic properties of these compounds. This has given rise to a diverse class of drugs with potent antifungal, anticancer, antibacterial, and antiprotozoal activities.

This technical guide provides a comprehensive exploration of the core mechanisms of action of chloro-substituted imidazole compounds. Moving beyond a superficial overview, this document delves into the molecular intricacies that underpin their therapeutic effects. By synthesizing data from seminal and contemporary research, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of these multifaceted compounds, thereby facilitating the rational design of next-generation therapeutics. We will explore their primary and secondary mechanisms of action, provide detailed protocols for key experimental assays, and discuss the critical structure-activity relationships that govern their efficacy.

Chapter 1: The Cornerstone of Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most well-established and clinically significant mechanism of action for many chloro-substituted imidazole compounds is their potent antifungal activity. This is primarily achieved through the targeted disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial sterol component analogous to cholesterol in mammalian cells.[1][2][3]

The key molecular target is a cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[4][5] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[6] Chloro-substituted imidazoles, such as clotrimazole, miconazole, and ketoconazole, act as potent inhibitors of CYP51.[4][7][8] The nitrogen atom at position 3 (N3) of the imidazole ring binds to the heme iron atom in the active site of CYP51, while the substituted phenyl group, often bearing the chloro-substituent, interacts with the surrounding amino acid residues. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol biosynthesis pathway.[4]

The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols have several detrimental effects on the fungal cell:

-

Increased Membrane Permeability: The altered sterol composition disrupts the packing of phospholipids, leading to a more permeable and fluid cell membrane.[2][9] This results in the leakage of essential intracellular components, such as ions and small organic molecules, and an inability to maintain proper cellular gradients.[10]

-

Impaired Enzyme Function: Many membrane-bound enzymes, crucial for cellular processes like nutrient transport and signaling, are dependent on the specific lipid environment provided by ergosterol. Its depletion impairs their function.

-

Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the cessation of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[2]

The presence of chloro-substituents on the phenyl ring is often crucial for enhanced antifungal potency. These electron-withdrawing groups can influence the electronic properties of the molecule, potentially enhancing its binding affinity to the CYP51 active site.[11][12] Structure-activity relationship (SAR) studies have demonstrated that the position and number of chloro-substituents can significantly impact the antifungal spectrum and efficacy of these compounds.[13]

Visualizing the Antifungal Mechanism

Caption: Inhibition of ergosterol biosynthesis by chloro-substituted imidazoles.

Chapter 2: Expanding the Therapeutic Horizon: Anticancer Mechanisms

Beyond their well-documented antifungal properties, several chloro-substituted imidazole compounds have demonstrated significant anticancer activity, prompting their investigation as repurposed or novel oncologic therapies. Their mechanisms in cancer are more varied than in fungi and often involve targeting multiple cellular pathways.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

A key anticancer mechanism for some imidazole derivatives is the inhibition of microtubule dynamics.[14] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By interfering with tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[7] Some imidazole-based compounds have been shown to bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[7]

Interference with Key Signaling Pathways

Chloro-substituted imidazoles have been shown to modulate several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some trisubstituted-imidazoles have been shown to suppress the proliferation of breast cancer cells by downregulating the phosphorylation of key proteins in this pathway, leading to apoptosis.[15]

-

EGFR Signaling: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Certain benzimidazole-pyrazole derivatives have been developed as potential anticancer agents that target and inhibit EGFR phosphorylation.[7]

-

RAF Kinase Inhibition: The RAF/MEK/ERK pathway is another critical signaling cascade in cancer. Imidazole analogs have been identified as excellent RAF inhibitors, showing promise in the treatment of melanoma.[3] Interestingly, for some analogs, the substitution of a chlorine atom on the benzene ring was found to decrease bioactivity, highlighting the nuanced role of halogenation in SAR.[3]

Induction of Apoptosis and Oxidative Stress

Clotrimazole, in particular, has been studied for its anticancer effects, which appear to be distinct from its antifungal mechanism. It has been shown to inhibit mitochondrial-bound glycolytic enzymes and calmodulin, effectively starving cancer cells of energy. This energy depletion, coupled with the disruption of calcium homeostasis, can induce apoptosis. Furthermore, some imidazole derivatives can increase intracellular levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and programmed cell death.

Visualizing a Key Anticancer Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain imidazoles.

Chapter 3: Antibacterial and Antiprotozoal Mechanisms

While the primary focus of imidazole research has been on their antifungal and anticancer properties, certain derivatives, particularly nitroimidazoles, are potent antibacterial and antiprotozoal agents.

The mechanism of action of nitroimidazoles, such as metronidazole, is distinct from that of the azole antifungals. These compounds are prodrugs that require anaerobic conditions for activation. In anaerobic bacteria and protozoa, the nitro group of the nitroimidazole is reduced by nitroreductases, leading to the formation of highly reactive nitro radical anions.[2][10] These free radicals can then interact with and damage microbial DNA, causing strand breaks and destabilizing the helical structure.[10] This disruption of DNA integrity ultimately leads to cell death.

The selective toxicity of nitroimidazoles towards anaerobic organisms is due to the presence of the necessary reducing enzymes in these microbes, which are absent in aerobic cells.

Chapter 4: Experimental Methodologies for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of chloro-substituted imidazole compounds, a suite of well-established in vitro and in silico techniques are employed. This section provides detailed, step-by-step protocols for some of the most critical assays.

In Vitro Enzyme Inhibition Assay: Lanosterol 14α-Demethylase (CYP51)

This assay is fundamental for confirming the antifungal activity of imidazole compounds by directly measuring their inhibitory effect on the target enzyme.

Principle: The activity of recombinant human or fungal CYP51 is measured by monitoring the conversion of the substrate, lanosterol, to its demethylated product. The inhibitory effect of the test compound is determined by quantifying the reduction in product formation.

Detailed Protocol:

-

Reagent Preparation:

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4), 4 mM MgCl₂, 0.1 mM DTT.

-

Lipid Solution: 0.15 mg/mL of a 1:1:1 mixture of L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine.

-

Enzyme Solution: Prepare a mixture of recombinant CYP51 (final concentration 0.5 µM) and its redox partner, cytochrome P450 reductase (CPR) (final concentration 2.0 µM), in the reaction buffer.

-

Substrate Solution: 10 mM lanosterol in ethanol.

-

Test Compound Stock: Prepare a stock solution of the chloro-substituted imidazole compound in a suitable solvent (e.g., DMSO).

-

NADPH Solution: Prepare a fresh solution of NADPH in reaction buffer (final concentration 0.25 mM).

-

Positive Control: Ketoconazole (5 µM).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the enzyme solution with the lipid solution and pre-incubate for 5 minutes at room temperature.

-

Add the test compound at various concentrations (e.g., a serial dilution) or the positive control.

-

Add the lanosterol substrate to a final concentration of 50 µM.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the NADPH solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of a quenching solvent (e.g., acetonitrile).

-

Extract the sterols with an organic solvent (e.g., ethyl acetate).

-

Centrifuge to separate the phases.

-

-

Analysis:

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Analyze the sample by HPLC or LC-MS to quantify the amount of lanosterol and the demethylated product.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Cell-Based Assay for Cytotoxicity and Proliferation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chloro-substituted imidazole compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

-

Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry using propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle. Apoptotic cells will have a fractional DNA content and will appear as a sub-G1 peak.

Detailed Protocol:

-

Cell Treatment and Harvesting:

-

Culture cells in 6-well plates and treat with the chloro-substituted imidazole compound for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Combine the cells and centrifuge at 200 x g for 5 minutes.

-

-

Cell Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 0.5 mL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases.

-

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[9]

Principle: Docking algorithms explore the conformational space of the ligand within the active site of the protein and use a scoring function to estimate the binding affinity. This can provide insights into the binding mode and key interactions between the imidazole compound and its target protein.

Workflow Overview:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein (e.g., CYP51, tubulin, a kinase) from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of the chloro-substituted imidazole compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the protein.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site.

-

The program will generate multiple possible binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions (in the case of metalloenzymes like CYP51).

-

This information can be used to rationalize experimental results and guide the design of new, more potent inhibitors.

-

Visualizing an Experimental Workflow

Caption: A typical workflow for an MTT cytotoxicity assay.

Chapter 5: Structure-Activity Relationships (SAR) and Future Directions

The biological activity of chloro-substituted imidazole compounds is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

For antifungal activity, the presence of an electron-withdrawing group, such as chlorine, on the phenyl ring generally enhances potency.[11][13] The position of the chloro-substituent is also critical; for instance, in some series, a 4-fluoro or 4-chloro substitution on the phenyl ring leads to optimal activity.

In the context of anticancer activity, the SAR can be more complex and target-dependent. For some RAF inhibitors, the substitution of a chlorine atom on the benzene ring was found to decrease bioactivity, suggesting that electronic effects are not the sole determinant of activity.[3] In other cases, such as certain tri-phenyl imidazole derivatives targeting breast cancer, para-substitution with a chloro group showed significant anticancer action.

Future Directions:

The therapeutic potential of chloro-substituted imidazole compounds is far from exhausted. Future research should focus on:

-